N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Pyridine Derivative: The chlorinated benzothiazole is coupled with a pyridine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It may be explored for its potential in the development of new materials with unique properties.
Biology
Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may be studied for its effectiveness against various pathogens.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it a candidate for drug development.
Medicine
Drug Development: The compound can be investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: The compound can be a key intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)-2-(methoxy)pyridine-4-carboxamide
- N-(6-chloro-1,3-benzothiazol-2-yl)-2-(ethoxy)pyridine-4-carboxamide
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is unique due to the presence of the oxan-4-yloxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be explored in terms of its reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-12-1-2-14-15(10-12)26-18(21-14)22-17(23)11-3-6-20-16(9-11)25-13-4-7-24-8-5-13/h1-3,6,9-10,13H,4-5,7-8H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPOSRBTTFWWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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